molecular formula C17H16N4O5S B2783139 ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate CAS No. 1173454-05-1

ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate

Cat. No.: B2783139
CAS No.: 1173454-05-1
M. Wt: 388.4
InChI Key: ANBYOSOFIFVJQG-ZCXUNETKSA-N
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Description

Ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core. Key structural elements include:

  • Benzothiazole ring: A sulfur- and nitrogen-containing heterocycle linked to a dioxolane ring ([1,3]dioxolo), enhancing electronic delocalization and stability.
  • Ethyl acetate side chain: Provides lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-3-24-15(22)8-21-11-6-12-13(26-9-25-12)7-14(11)27-17(21)18-16(23)10-4-5-20(2)19-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBYOSOFIFVJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=NN(C=C4)C)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate involves multiple steps. The key steps include the formation of the pyrazole ring, the dioxolane ring, and the benzo-thiazole structure. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has been investigated for its potential as a pharmaceutical agent. Studies indicate that compounds with similar structural motifs exhibit activity against various diseases, including cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

A study demonstrated the compound's ability to inhibit cell proliferation in specific cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.

Neuropharmacology

Research has also pointed to potential neuropharmacological applications. The compound's interaction with neurotransmitter systems could provide insights into treatments for conditions such as anxiety and depression.

Case Study: Neuroprotective Effects

In preclinical models, this compound showed promise in protecting neuronal cells from oxidative stress-induced damage. This suggests a possible therapeutic role in neurodegenerative diseases.

Agricultural Chemistry

The compound may have applications in agricultural chemistry as well. Its structural characteristics may allow it to serve as a pesticide or herbicide, targeting specific pests or weeds while minimizing harm to beneficial organisms.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Heterocycle Functional Groups Key Modifications
Ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f]benzothiazol-7-yl]acetate Benzothiazole + dioxolane Imino, pyrazole-carbonyl, ethyl acetate Oxygen-rich dioxolane ring
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene Cyano, amino, pyrazole-hydroxy Electron-withdrawing cyano group
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Thiophene + ester Ethyl carboxylate, amino Enhanced solubility via ester
Norharman/Harman β-Carboline Indole-fused pyridine Planar aromatic system
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Imidazopyridine Amino, methyl, phenyl Carcinogenic heterocyclic amine
Key Observations:

Heterocycle Diversity: The target compound’s benzothiazole-dioxolane system contrasts with thiophene (7a, 7b) or β-carboline (Norharman/Harman) cores, impacting electronic properties and bioactivity.

Functional Groups: The ethyl acetate chain in the target compound enhances lipophilicity compared to 7b’s polar carboxylate group or 7a’s cyano substituent.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 7a 7b PhIP
Molecular Weight ~435 g/mol (estimated) 315 g/mol 363 g/mol 224 g/mol
LogP (Lipophilicity) High (due to ethyl acetate) Moderate (cyano) Low (carboxylate) Moderate (phenyl)
Aqueous Solubility Low Low High Moderate
  • Stability : The dioxolane ring in the target compound likely improves oxidative stability compared to thiophene-based analogs (7a, 7b).
  • Metabolism: Ethyl acetate may undergo esterase-mediated hydrolysis, whereas 7a/7b’s cyano/carboxylate groups resist rapid metabolic degradation .

Biological Activity

Ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and receptor interaction profiles, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements of pyrazole and benzothiazole, contributing to its biological activity. The presence of the dioxolo moiety enhances its pharmacological potential.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities. Here are the primary areas of interest:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For example, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to standard antibiotics:

CompoundTarget OrganismMIC (μmol/mL)
21Escherichia coli0.038
21Pseudomonas aeruginosa0.067
16Candida parapsilosis0.015

These findings suggest that this compound may possess similar antimicrobial properties due to structural similarities with effective pyrazole derivatives .

Anticancer Activity

A recent study focused on the cytotoxic effects of novel pyrazole derivatives against carcinoma cell lines. The compound exhibited potent activity with IC50 values lower than those of established chemotherapeutics like Cisplatin:

CompoundCell LineIC50 (μM)
17Liver carcinoma5.35
17Lung carcinoma8.74
CisplatinLiver carcinoma3.78
CisplatinLung carcinoma6.39

The compound's ability to selectively target cancer cells while exhibiting low toxicity towards normal cells underscores its potential as an anticancer agent .

Receptor Interaction

Ethyl derivatives have been noted for their interactions with trace amine-associated receptors (TAARs). The specific agonistic activity of similar compounds suggests that this compound could have implications for treating neurological disorders such as ADHD and schizophrenia due to their selective action on receptor pathways .

Case Studies

In a controlled study involving various pyrazole derivatives:

  • Objective : To evaluate the biological efficacy of synthesized compounds.
  • Methodology : Compounds were tested against multiple bacterial strains and cancer cell lines using standard assays.
  • Results : Several derivatives showed promising results in both antimicrobial and anticancer assays.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?

Answer:
Synthesis of this compound involves multi-step reactions, including condensation, oxidation, and substitution. Key steps include:

  • Condensation : Use coupling agents like DCC (dicyclohexylcarbodiimide) to form the imine bond between the pyrazole-carbonyl and benzothiazole moieties .
  • Oxidation : Controlled oxidation with hydrogen peroxide ensures the benzothiazole ring system remains intact .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during esterification .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) resolves intermediates, while recrystallization in ethanol:dichloromethane (1:2) enhances final purity .

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